molecular formula C19H21N7O2 B3012635 1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021250-50-9

1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B3012635
CAS No.: 1021250-50-9
M. Wt: 379.424
InChI Key: GATGZBXRJATGSA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group, a pyridazinyl group, and a urea moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of an amine with an isocyanate to form the urea linkage.

    Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single reaction vessel, increasing efficiency and yield.

    Oxidative Coupling: This method involves the oxidation of intermediates to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

Uniqueness

1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-28-16-5-3-2-4-15(16)24-19(27)22-13-12-21-17-6-7-18(26-25-17)23-14-8-10-20-11-9-14/h2-11H,12-13H2,1H3,(H,21,25)(H,20,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATGZBXRJATGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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